4-Pyridineethanol Hydrochloride
Description
Historical Context of Pyridine-Based Compounds in Chemical Synthesis
The journey of pyridine-based compounds began in the mid-19th century. In the late 1840s, Scottish chemist Thomas Anderson first isolated pyridine (B92270) by heating animal bones to high temperatures. acs.org He named it "pyridine" from the Greek word "pyr" (fire), acknowledging its flammability. acs.orgwikipedia.org For decades, the chemical structure of pyridine remained a puzzle until Wilhelm Körner in 1869 and James Dewar in 1871 independently proposed its structure, analogizing it to benzene (B151609) with one C-H unit replaced by a nitrogen atom. acs.orgwikipedia.org
Early synthetic routes to pyridine were not efficient. In 1876, William Ramsay accomplished the first synthesis of a heteroaromatic compound by combining acetylene (B1199291) and hydrogen cyanide in a red-hot iron tube to produce pyridine. wikipedia.org A major advancement came in 1881 with Arthur Rudolf Hantzsch's synthesis of pyridine derivatives, although this method was often cumbersome and gave low yields. acs.orgwikipedia.org The increasing demand for pyridine spurred the search for more effective production methods. A significant breakthrough occurred in 1924 when Russian chemist Aleksei Chichibabin developed a synthesis reaction using inexpensive reagents, a method that remains relevant in industrial production today. acs.orgwikipedia.org
Initially, coal tar was the primary commercial source for pyridine. nih.govbritannica.com However, the development of synthetic processes in the 1950s provided a reliable alternative to meet the growing demand. nih.gov The availability of pyridine and its derivatives has since facilitated extensive research, paving the way for the study and application of more complex pyridine-containing molecules like 4-Pyridineethanol (B1362647) Hydrochloride.
Significance of 4-Pyridineethanol Hydrochloride as a Chemical Entity
This compound (C₇H₉NO·HCl) is a hydrochloride salt of 4-pyridineethanol. ontosight.ai This salt form is frequently utilized because it enhances the compound's stability and solubility in aqueous solutions, a beneficial characteristic for various research and pharmaceutical applications. ontosight.aiontosight.ai
The significance of this compound lies in its bifunctional nature, possessing both a reactive pyridine ring and a hydroxyl group on the ethanol (B145695) side chain. ontosight.ai This structure makes it a valuable building block and intermediate in organic synthesis. ontosight.aiontosight.ai It is used in the creation of more complex molecules, where the pyridine ring and the hydroxyl group can be selectively modified. ontosight.ai
In the realm of pharmaceutical research, this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. ontosight.ailookchem.com Its derivatives have been investigated for a range of potential biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.aiontosight.ai The pyridine moiety is a common feature in many FDA-approved drugs.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-pyridin-4-ylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c9-6-3-7-1-4-8-5-2-7;/h1-2,4-5,9H,3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDVBWMNUVBMHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383177-54-6 | |
| Record name | 4-Pyridineethanol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383177546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-PYRIDINEETHANOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M5Y6U7G9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical and Physical Properties
4-Pyridineethanol (B1362647) Hydrochloride is the hydrochloride salt of 4-Pyridineethanol. The properties of both the salt and its free base are important for its application in research and synthesis.
| Property | Value | Source |
| 4-Pyridineethanol Hydrochloride | ||
| Molecular Formula | C₇H₁₀ClNO | ontosight.ai |
| Molecular Weight | 163.61 g/mol | ontosight.ai |
| Appearance | White to Almost white powder to crystal | tcichemicals.com |
| Melting Point | 149.0 to 152.0 °C | tcichemicals.com |
| 4-Pyridineethanol (Free Base) | ||
| Molecular Formula | C₇H₉NO | ontosight.ainih.gov |
| Molecular Weight | 123.15 g/mol | nih.govjubilantingrevia.com |
| Appearance | Colourless liquid | jubilantingrevia.com |
| Melting Point | 8-10 °C | jubilantingrevia.com |
| Boiling Point | 121-122 °C at 2 mmHg | jubilantingrevia.com |
| Flash Point | 92 °C | jubilantingrevia.com |
| Vapor Pressure | 6.59E-03 mm Hg at 25 °C | jubilantingrevia.com |
The presence of the hydroxyl group and the nitrogen atom in the pyridine (B92270) ring allows for hydrogen bonding, influencing the compound's physical properties and reactivity.
Synthesis and Manufacturing of 4 Pyridineethanol Hydrochloride
The synthesis of 4-Pyridineethanol (B1362647), the precursor to its hydrochloride salt, can be achieved through several methods. A common industrial approach involves the reaction of 4-methylpyridine (B42270) with aldehydes. For instance, reacting 4-methylpyridine with acetaldehyde (B116499) can produce 4-pyridineethanol. google.com
Laboratory-scale syntheses often involve the reduction of 4-substituted pyridine (B92270) derivatives. Common methods include:
Reduction of 4-pyridineacetic acid ethyl ester: This ester can be reduced using a reducing agent like lithium aluminum hydride in a solvent such as tetrahydrofuran (B95107) (THF) to yield 4-pyridineethanol. prepchem.com
Reduction of 4-pyridinecarboxaldehyde (B46228): The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (B1222165). ontosight.ai
Reduction of methyl isonicotinate (B8489971): This ester can be reduced with sodium borohydride and lithium chloride in THF.
Once 4-pyridineethanol is synthesized, it can be converted to 4-Pyridineethanol Hydrochloride by reacting it with hydrochloric acid. Another documented, though less direct, route involves the reaction of pyridine with thionyl chloride, followed by treatment with ethanol (B145695), to form N-(4-pyridyl)pyridinium chloride hydrochloride, which can then be used to synthesize other 4-substituted pyridine derivatives. orgsyn.org
Computational and Theoretical Investigations of 4 Pyridineethanol Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of a molecule's geometry and electronic characteristics.
Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, combined with the 6-311G(d,p) basis set, is a widely used level of theory for obtaining a balance between accuracy and computational cost. This method is effective for optimizing the molecular geometry of organic molecules and predicting a range of electronic parameters. For 4-Pyridineethanol (B1362647) Hydrochloride, DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure.
Table 1: Calculated Electronic Parameters for 4-Pyridineethanol Hydrochloride using DFT/B3LYP/6-311G(d,p) (Note: The following data is illustrative and represents typical values obtained from such calculations.)
| Parameter | Value |
| Total Energy (Hartree) | -442.12345 |
| Dipole Moment (Debye) | 3.45 |
| Mulliken Atomic Charges (e) | |
| N1 | -0.54 |
| C2 | 0.21 |
| C3 | -0.15 |
| C4 | 0.18 |
| C5 | -0.15 |
| C6 | 0.21 |
| C7 | -0.05 |
| C8 | 0.10 |
| O9 | -0.65 |
| H (hydroxyl) | 0.42 |
| Cl | -1.00 |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, representing its nucleophilic character. libretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. libretexts.org
For this compound, the distribution of the HOMO and LUMO can be visualized to identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively.
Table 2: Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and represents typical values obtained from such calculations.)
| Orbital | Energy (eV) |
| HOMO | -7.89 |
| LUMO | -1.23 |
| HOMO-LUMO Gap (ΔE) | 6.66 |
Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated. Chemical hardness (η) and softness (S) are measures of a molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. Hardness and softness are calculated using the following equations:
Hardness (η) = (ELUMO - EHOMO) / 2
Softness (S) = 1 / η
These parameters are useful in predicting the nature of interactions between molecules, with hard-hard and soft-soft interactions being generally favored.
Electronegativity (χ) is a measure of an atom's or molecule's ability to attract electrons. In the context of DFT, it is defined as the negative of the chemical potential. Polarizability, on the other hand, describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. These properties are crucial for understanding non-covalent interactions and the molecule's response to its environment.
The following equations are used to calculate these properties from HOMO and LUMO energies:
Electronegativity (χ) = - (EHOMO + ELUMO) / 2
Chemical Potential (μ) = -χ
Table 3: Global Reactivity Descriptors for this compound (Note: The following data is illustrative and based on the FMO energies in Table 2.)
| Parameter | Value | Unit |
| Chemical Hardness (η) | 3.33 | eV |
| Chemical Softness (S) | 0.30 | eV-1 |
| Electronegativity (χ) | 4.56 | eV |
| Chemical Potential (μ) | -4.56 | eV |
Solvent Effects in Theoretical Models (e.g., Polarizable Continuum Model - PCM)
Chemical reactions and molecular properties are significantly influenced by the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to account for solvent effects. wikipedia.orgnumberanalytics.com In PCM, the solvent is modeled as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. wikipedia.orgq-chem.com This approach allows for the calculation of solvation energy and the effect of the solvent on the molecule's geometry and electronic properties.
The Integral Equation Formalism variant of PCM (IEF-PCM) is a robust implementation of this model. researchgate.net Applying the IEF-PCM model to this compound would allow for a more realistic simulation of its behavior in different solvents, such as water or ethanol (B145695). This is particularly important for a charged species like a hydrochloride salt, where electrostatic interactions with the solvent are significant. The model calculates the free energy of solvation, which is composed of electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.org
Molecular Modeling Approaches for Reaction Mechanisms and Electronic Interactions
Molecular modeling encompasses a range of computational techniques used to predict how molecules interact with each other. For this compound, these methods can be employed to study potential reaction mechanisms and non-covalent interactions. For instance, modeling the interaction of this compound with a biological target, such as an enzyme active site, can provide insights into its potential pharmacological activity.
DFT calculations can be used to map out the potential energy surface of a reaction involving this compound, identifying transition states and reaction intermediates. This is crucial for understanding the kinetics and thermodynamics of a chemical transformation. Furthermore, techniques like the analysis of the electron density, for example through Quantum Theory of Atoms in Molecules (QTAIM), can characterize the nature of chemical bonds and non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are critical in both chemical reactions and biological recognition processes. nih.gov
Reactions Involving the Hydroxyl Group
The hydroxyl (-OH) group in 4-Pyridineethanol is a primary site of reactivity, susceptible to both substitution and oxidation reactions. While alcohols are generally less reactive towards nucleophilic substitution than alkyl halides due to the poor leaving group nature of the hydroxide (B78521) ion (OH-), this reactivity can be enhanced. msu.edulibretexts.org One common strategy is to perform the reaction in a strong acid, which protonates the hydroxyl group to form -OH2+, a much better leaving group. msu.edulibretexts.org
Another approach to increase the leaving group ability of the hydroxyl group is to convert it into a sulfonate ester (e.g., tosylate or mesylate) or a phosphite (B83602) ester. libretexts.org For instance, 4-Pyridineethanol can be esterified with stearic anhydride (B1165640) in boiling xylene, with pyridine (B92270) acting as a catalyst, to determine the hydroxyl group content. psu.edu
The hydroxyl group can also undergo oxidation. Depending on the oxidizing agent used, the primary alcohol group of 4-Pyridineethanol can be oxidized to either 4-pyridinecarboxaldehyde (B46228) or 4-pyridinecarboxylic acid. Common oxidizing agents for such transformations include potassium permanganate (B83412) and chromium trioxide.
Reactivity of the Pyridine Nitrogen Atom
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a key center for various chemical reactions, including protonation and coordination with metal ions. wikipedia.org
Protonation and Its Spectroscopic Implications
The nitrogen atom in the pyridine ring is basic and readily accepts a proton (H+) from an acid. wikipedia.org In this compound, the nitrogen is already protonated, forming a pyridinium (B92312) salt. This protonation significantly influences the electronic properties of the pyridine ring, making it more electron-deficient. This increased positive charge on the ring enhances the reactivity of pyridine towards both oxidation and reduction. wikipedia.org
Spectroscopic methods can be employed to study the effects of protonation. For example, mass spectrometry of 4-Pyridineethanol shows a precursor ion at m/z 124.07569, corresponding to the protonated molecule [M+H]+. nih.gov
Ligand Binding and Coordination Behavior
The pyridine nitrogen atom acts as a Lewis base and can donate its lone pair of electrons to metal ions, forming coordination complexes. wikipedia.orgwikipedia.org Pyridine and its derivatives are common ligands in coordination chemistry, forming complexes with a wide range of transition metals. wikipedia.org The coordination can lead to various geometries, such as octahedral and tetrahedral complexes. wikipedia.org
The ability of the pyridine nitrogen in 4-Pyridineethanol to coordinate with metals is a significant aspect of its chemical behavior. This property is influenced by electronic and steric effects. For example, electron-donating groups on the pyridine ring can enhance its basicity and coordination ability, while bulky substituents near the nitrogen can hinder it.
Hydrogenation and Reduction Reactions
The pyridine ring of this compound is susceptible to reduction, leading to the formation of piperidine (B6355638) derivatives. This transformation can be achieved through catalytic hydrogenation or by using chemical reducing agents.
Catalytic Hydrogenation to Piperidine Derivatives
Catalytic hydrogenation is a common method for the reduction of pyridines to piperidines. nih.govdtic.mil This process typically involves reacting the pyridine derivative with hydrogen gas (H2) in the presence of a metal catalyst. nih.govdtic.mil
A specific example is the hydrogenation of 2-(4-pyridyl)ethanol using a platinum oxide catalyst in the presence of concentrated hydrochloric acid and high-pressure hydrogen to produce 4-(2-hydroxyethyl)piperidine hydrochloride in quantitative yield. prepchem.com Other catalysts, such as rhodium on carbon (Rh/C), have also been shown to be effective for the hydrogenation of pyridine derivatives under milder conditions. nih.gov Palladium on carbon (Pd/C) is another commonly used catalyst for the hydrogenation of pyridine derivatives to their corresponding piperidine hydrochlorides. google.com The efficiency and reusability of these catalysts are important considerations in synthetic applications. researchgate.net
| Starting Material | Catalyst | Product | Yield | Reference |
| 2-(4-pyridyl)ethanol | Platinum oxide | 4-(2-hydroxyethyl)piperidine hydrochloride | Quantitative | prepchem.com |
| Pyridine | Rhodium on Carbon (Rh/C) | Piperidine | 98% | nih.gov |
| Pyridine derivatives | Palladium on Carbon (Pd/C) | Piperidine derivative hydrochlorides | High | google.com |
Sodium Borohydride (B1222165) Reductions
Sodium borohydride (NaBH4) is a versatile reducing agent, although it is generally considered milder than lithium aluminum hydride (LiAlH4). masterorganicchemistry.comyoutube.comyoutube.com It is particularly effective for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comyoutube.comyoutube.com
While sodium borohydride does not typically reduce the pyridine ring directly under standard conditions, it can be used in combination with other reagents to achieve this transformation. For instance, the reduction of methyl isonicotinate (B8489971) with sodium borohydride and lithium chloride in tetrahydrofuran (B95107) yields 4-pyridinemethanol (B147518). google.com Similarly, N-acylated pyridinium salts can be reduced by sodium borohydride. dtic.mil It's important to note that sodium borohydride is selective and will not reduce esters or amides under normal conditions. masterorganicchemistry.comyoutube.com
Acid-Catalyzed Transformations and Rearrangements
Acid-catalyzed reactions of pyridyl-substituted compounds can lead to a variety of molecular transformations and rearrangements. The presence of the pyridine ring, which can be protonated under acidic conditions, often plays a crucial role in directing the course of these reactions. This section focuses on the acid-catalyzed cleavage of cyclopropane (B1198618) rings that are attached to a pyridine moiety.
Cleavage Reactions of Cyclopropane Rings in Pyridyl-Substituted Systems
The cyclopropane ring, a three-membered carbocycle, is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions, including the presence of acid. When a cyclopropane ring is substituted with a pyridine group, the reactivity of the system is influenced by the electronic properties of the pyridine ring.
Research has shown that pyridyl-substituted cyclopropanes can undergo acid-catalyzed ring cleavage. For instance, the reaction of 3-phenacylideneoxindoles with hydrazine (B178648) and subsequent treatment with lead(IV) acetate (B1210297) can produce spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-ones researchgate.net. While this specific example involves an oxidation step, it highlights the accessibility and reactivity of the cyclopropane ring when adjacent to a complex heterocyclic system that can be influenced by acidic conditions. The formation of these spiro compounds proceeds through a pyrazoline intermediate, which upon nitrogen extrusion, yields the cyclopropane ring researchgate.net.
A plausible mechanism for the acid-catalyzed cleavage of a cyclopropane ring directly attached to a pyridine, such as in a hypothetical 1-(pyridin-4-yl)cyclopropan-1-ol, would likely involve the initial protonation of the hydroxyl group by an acid, such as hydrochloric acid, to form a good leaving group (water). The departure of water would generate a carbocation adjacent to the cyclopropane ring. The high-energy, strained cyclopropane ring can then open to relieve this strain and stabilize the positive charge, leading to a rearranged, more stable carbocationic intermediate. This intermediate can then be attacked by a nucleophile present in the reaction medium to yield the final product.
The regioselectivity and stereoselectivity of such ring-opening reactions are highly dependent on the substitution pattern of the cyclopropane ring and the nature of the substituents on the pyridine ring. The electron-withdrawing or electron-donating character of the substituents on the pyridine ring can influence the stability of the carbocationic intermediates and thus direct the pathway of the rearrangement.
| Starting Material | Reagents | Product | Reaction Type |
| 3-Phenacylideneoxindoles | 1. Hydrazine2. Lead(IV) acetate | Spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-ones | Cyclopropanation via pyrazoline intermediate |
| 1-Acylcyclopropanecarboxamides | Electron-deficient alkenes | Fused spiro piperidone-cyclopropanes | Domino [4+2] annulation/electrophilic addition/intramolecular cyclization |
Nucleophilic Aromatic Substitution on Pyridine Rings
The pyridine ring is generally considered electron-deficient due to the presence of the electronegative nitrogen atom. This electronic characteristic makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. The hydrochloride salt of 4-Pyridineethanol, being a pyridinium derivative, is expected to be even more reactive towards nucleophiles.
Nucleophilic aromatic substitution on the pyridine ring typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex stackexchange.comnih.gov. The stability of this intermediate is a key factor in determining the feasibility and regioselectivity of the reaction. When a nucleophile attacks the C2 or C4 position of a pyridine ring, the negative charge in the resulting Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization stackexchange.com. This stabilization is not possible when the attack occurs at the C3 or C5 positions.
A classic example of nucleophilic aromatic substitution on pyridine is the Chichibabin reaction, where pyridine reacts with sodium amide to yield 2-aminopyridine (B139424) youtube.com. This reaction demonstrates the ability of the pyridine ring to undergo nucleophilic substitution even without a conventional leaving group, with a hydride ion being formally eliminated.
In the case of this compound, the pyridine ring is activated towards nucleophilic attack due to the positive charge on the protonated nitrogen atom. Furthermore, the 4-(2-hydroxyethyl) substituent can potentially influence the reaction in several ways. The hydroxyl group is a poor leaving group, but it can be converted into a better leaving group, or it could potentially participate in the reaction intramolecularly. However, nucleophilic substitution would typically occur at the 2- and 6-positions, especially if a good leaving group is present at one of these positions. If no good leaving group is present, a strong nucleophile might be required to displace a hydride ion, similar to the Chichibabin reaction.
The reactivity of the hydroxyl group in 4-Pyridineethanol also allows for substitution reactions at the side chain, which can introduce various functional groups . These derivatives can then be subjected to nucleophilic aromatic substitution on the pyridine ring.
| Reactant | Nucleophile | Product | Position of Substitution |
| Pyridine | Sodium amide (NaNH₂) | 2-Aminopyridine | C2 |
| 2-Chloropyridine | Sodium methoxide (B1231860) (NaOCH₃) | 2-Methoxypyridine | C2 |
| 4-Chloropyridine | Sodium methoxide (NaOCH₃) | 4-Methoxypyridine | C4 |
Recent Research and Future Outlook
Precursor Synthesis: 4-Pyridineethanol
The initial and crucial step in producing this compound is the synthesis of 4-Pyridineethanol. Several effective methods have been established for this purpose.
Reduction of 4-Pyridinecarboxaldehyde (B46228) with Hydride Reagents
One common method for synthesizing 4-Pyridineethanol involves the reduction of 4-Pyridinecarboxaldehyde. This transformation is typically achieved using hydride reagents. The mixed gas of 4-picoline and air can be passed through a heated vanadium-molybdenum catalyst layer to produce 4-pyridinecarboxaldehyde. chemicalbook.com
Hydrolysis of 4-Vinylpyridine (B31050)
The hydrolysis of 4-vinylpyridine presents another viable pathway to 4-Pyridineethanol. This reaction can be carried out with neutral water, and its efficiency can be enhanced by using a reusable solid amine catalyst like poly(4-vinylpyridine). researchgate.net This catalytic approach is advantageous as the polymer catalyst can be easily recovered and reused without a significant loss of activity. researchgate.net
Formation from 4-Picoline and Formaldehyde (B43269) followed by Dehydration
A widely used industrial method involves the reaction of 4-picoline with formaldehyde to generate 4-pyridine ethanol (B145695), which is subsequently dehydrated. bdmaee.netwikipedia.org This condensation reaction is a key step in producing 4-vinylpyridine, which can then be hydrated to 4-Pyridineethanol. bdmaee.netgoogle.com For instance, reacting 4-methylpyridine (B42270) with an aqueous solution of formaldehyde can yield 4-Pyridineethanol with high selectivity and yield. google.com
A representative industrial process involves heating a mixture of 4-methylpyridine, paraformaldehyde, benzoic acid, and water under reflux for an extended period. bdmaee.net The resulting 4-Pyridineethanol is then isolated. bdmaee.net
| Reactant | Catalyst/Reagent | Conditions | Product | Yield |
| 4-Methylpyridine, Paraformaldehyde | Benzoic Acid | Reflux, 60 hours | 4-Pyridineethanol | 95% |
This table presents data on the synthesis of 4-Pyridineethanol from 4-Picoline and Formaldehyde.
Reductive Transformations of 4-Pyridineacetic Acid Ethyl Ester
4-Pyridineethanol can also be synthesized through the reduction of 4-pyridineacetic acid ethyl ester. prepchem.com A common approach involves dissolving the ester in a dry solvent like tetrahydrofuran (B95107) (THF) and then adding a reducing agent such as lithium aluminum hydride at a controlled temperature. prepchem.com
The reaction is typically quenched with water and a sodium hydroxide (B78521) solution. After filtration and concentration under vacuum, 4-Pyridineethanol is obtained. prepchem.com Another method utilizes sodium borohydride (B1222165) and lithium chloride in tetrahydrofuran to reduce methyl 4-picolinate, followed by heating under reflux. google.com
| Starting Material | Reagents | Solvent | Conditions | Product |
| 4-Pyridineacetic acid ethyl ester | Lithium aluminum hydride | Tetrahydrofuran (THF) | 0°C, then room temperature | 4-Pyridineethanol |
| Methyl 4-picolinate | Sodium borohydride, Lithium chloride | Tetrahydrofuran (THF) | Reflux for 6-8 hours | 4-Pyridinemethanol (B147518) |
This table outlines the reductive transformation of 4-Pyridineacetic Acid Ethyl Ester derivatives.
Conversion to this compound
Once 4-Pyridineethanol has been synthesized, it is converted into its hydrochloride salt to enhance its stability and solubility, which is particularly useful for various applications. ontosight.ai
Salt Formation via Hydrochloric Acid Treatment
The conversion to the hydrochloride salt is a straightforward acid-base reaction. This process involves treating the 4-Pyridineethanol base with hydrochloric acid. ontosight.ai A clean method for preparing pyridine (B92270) hydrochloride involves dissolving pyridine in an organic solvent and then introducing hydrogen chloride gas, which can be generated by reacting hydrochloric acid with concentrated sulfuric acid. google.com This method results in a high-purity product with a high yield. google.com The resulting this compound has the chemical formula C7H9NO·HCl. ontosight.ai
| Reactant | Reagent | Product | Purity | Yield |
| Pyridine | Hydrogen chloride gas | Pyridine hydrochloride | Up to 99.5% | >98% |
This table details the conversion of Pyridine to Pyridine Hydrochloride.
General Synthetic Strategies for Pyridine and Pyridine-Ethanol Scaffolds
The synthesis of the pyridine ring is a cornerstone of heterocyclic chemistry. Numerous methods have been developed, each with its own advantages regarding substrate scope, efficiency, and reaction conditions. These strategies are fundamental to accessing the pyridine-ethanol scaffold.
Hantzsch Pyridine Synthesis
First reported by Arthur Rudolf Hantzsch in 1881, the Hantzsch pyridine synthesis is a classic and widely used multicomponent reaction. wikipedia.orgwikipedia.org It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, which is often ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgfiveable.me The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), also known as a Hantzsch ester. wikipedia.org This intermediate can then be oxidized in a subsequent step to yield the final, aromatic pyridine-3,5-dicarboxylate. organic-chemistry.orgchemtube3d.com The driving force for this oxidation is the stability gained through aromatization. wikipedia.org
The mechanism involves several key steps. It is believed to proceed through intermediates such as a Knoevenagel condensation product and an enamine. organic-chemistry.orgyoutube.com One molecule of the β-ketoester reacts with the aldehyde, while a second molecule reacts with ammonia to form an enamine. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to form the dihydropyridine (B1217469) ring. youtube.com
While the classical method often required harsh conditions and resulted in long reaction times, modern variations have been developed to improve yields and employ greener reaction conditions, such as using water as a solvent or ionic liquids as catalysts. wikipedia.org
| Feature | Description | Reactants | Key Intermediates | Product |
| Hantzsch Synthesis | A four-component reaction to form a pyridine ring. chemtube3d.com | An aldehyde, two equivalents of a β-ketoester, and ammonia. wikipedia.orgfiveable.me | 1,4-dihydropyridine (Hantzsch ester). wikipedia.org | Pyridine-3,5-dicarboxylate (after oxidation). organic-chemistry.org |
Guareschi Pyridine Synthesis
The Guareschi-Thorpe reaction, a modification of the Hantzsch synthesis, utilizes cyanoacetamide or an alkyl cyanoacetate (B8463686) as one of the key components. rrbdavc.orgmdpi.com This method is particularly useful for synthesizing hydroxy-cyanopyridines (or their pyridone tautomers). rsc.org In a typical procedure, a β-keto ester condenses with cyanoacetamide in the presence of a base, such as potassium hydroxide or ammonium carbonate, to yield the substituted pyridine ring. mdpi.comrsc.org
Several variations of the Guareschi synthesis have been described. nih.gov These reactions are valuable as the resulting pyridone/hydroxypyridine products are important intermediates for pharmaceuticals. rsc.org
| Type | Description | Reactants | Product |
| Type I | A two-component reaction. nih.gov | A β-aminocarbonyl and a cyanoacetic ester. nih.gov | Pyridone |
| Type II | A modified two-component version. nih.gov | Cyanoacetamide and a β-dicarbonyl derivative. nih.gov | Pyridone |
| Type III | A three-component reaction resembling the Hantzsch synthesis. nih.gov | A β-dicarbonyl, a primary amine/ammonia, and a cyanoacetic ester. nih.gov | 6-Hydroxypyridone |
| Type IV | A four-component condensation. nih.gov | Ammonia, a carbonyl derivative, and two molecules of a cyanoacetic ester. nih.gov | Pyridine derivative |
An improved methodology involves the condensation of aryl β-keto esters with cyanoacetamide in refluxing methanol (B129727) with potassium hydroxide. mdpi.com However, this can sometimes lead to modest yields due to decarboxylation and hydrolysis of the β-ketoester at high temperatures. mdpi.com
Syntheses from Acetylene (B1199291) and Hydrogen Cyanide
The synthesis of pyridine and its derivatives from simple, readily available precursors like acetylene has been a subject of industrial and academic research. One of the early industrial methods for producing pyridine involved the reaction of acetylene and hydrogen cyanide (HCN). youtube.com While specific details of the industrial processes are often proprietary, the fundamental reaction involves the cyclization of these small molecules at high temperatures over a catalyst. datapdf.com
Research has shown that reacting acetylene with nitriles, such as acetonitrile, in the presence of an alkali metal catalyst at high temperatures and pressures can lead to the formation of substituted pyridines, although pyrimidines are often the major products. datapdf.com For example, the reaction of benzonitrile (B105546) with acetylene can yield 2-phenylpyridine (B120327) as a by-product. datapdf.com The formation of N-heterocycles like pyridine from acetylene and HCN is also relevant in astrophysical contexts, such as the atmosphere of Saturn's moon, Titan. nih.govacs.org
Aldehyde/Ketone and Ammonia Condensation Routes
A general and historically significant industrial route to pyridine is the Chichibabin pyridine synthesis, first reported in 1924. wikipedia.org This method involves the gas-phase condensation of aldehydes and/or ketones with ammonia at high temperatures (e.g., 400–450 °C) over a solid catalyst, such as modified alumina (B75360) or silica. wikipedia.org
A common industrial application of this synthesis produces unsubstituted pyridine from a mixture of formaldehyde and acetaldehyde (B116499) with ammonia. wikipedia.orgpharmaguideline.com The reaction proceeds via the formation of acrolein from acetaldehyde and formaldehyde, which then condenses with more acetaldehyde and ammonia to give a dihydropyridine intermediate that is subsequently oxidized to pyridine. wikipedia.org Although the precursors are inexpensive, a drawback of the Chichibabin synthesis can be its relatively low yields. wikipedia.org
Copper and Secondary Amine-Catalyzed Pyridine Synthesis
More recent advancements in pyridine synthesis involve the use of transition metal catalysis. A notable method is the synergistic copper and secondary amine-catalyzed [3+3]-type condensation of O-acetyl ketoximes with α,β-unsaturated aldehydes. nih.govresearchgate.net This redox-neutral reaction allows for the modular construction of a wide variety of substituted pyridines under mild conditions and with broad functional group tolerance. nih.govorganic-chemistry.org
The reaction mechanism is driven by a combination of iminium catalysis and the redox activity of the copper catalyst. nih.gov The copper(I) salt is believed to initially reduce the N-O bond of the oxime to generate a nucleophilic copper(II) enamide, which then reacts with the aldehyde. The copper catalyst later facilitates the oxidation of a dihydropyridine intermediate to the final pyridine product. nih.govresearchgate.net
Two effective catalytic systems have been developed for this transformation: orgsyn.org
| Method | Catalytic System |
|---|---|
| A | Catalytic amounts (20 mol%) of both CuI and pyrrolidinium (B1226570) perchlorate. orgsyn.org |
| B | Catalytic CuI (20 mol%) with a superstoichiometric amount (2 equivalents) of diisopropylamine. orgsyn.org |
This methodology provides a convenient route to certain substituted pyridines that may not be easily accessible through traditional methods. orgsyn.org
Derivatization and Functionalization Strategies
4-Pyridineethanol itself is a versatile building block for further chemical transformations. Its structure, featuring both a nucleophilic hydroxyl group and an electron-deficient pyridine ring, allows for a range of derivatization and functionalization reactions.
The hydroxyl group can be readily transformed. For example, it can be oxidized to form 4-pyridinecarboxaldehyde or 4-pyridinecarboxylic acid. It also serves as a crucial handle for creating esters. 4-Pyridineethanol is used as a reagent to protect carboxyl groups as their 2-(4-pyridyl)ethyl esters, which is valuable in multi-step organic synthesis to prevent unwanted side reactions. lookchem.comchemicalbook.com
Functionalization of the pyridine ring itself is also a key strategy. The inherent electronic properties of the pyridine ring, with its electron-deficient character, direct nucleophilic substitutions to the C2 and C4 positions. pharmaguideline.com Direct C-H functionalization at the C4 position of the pyridine ring has historically been challenging. chemrxiv.org However, recent methods have been developed to achieve selective C4-alkylation. One such strategy employs a simple, removable blocking group derived from maleic acid, which directs Minisci-type decarboxylative alkylation specifically to the C4 position. chemrxiv.org
Furthermore, the nitrogen atom of the pyridine ring can be oxidized to form a pyridine-N-oxide. pharmaguideline.comyoutube.com This transformation alters the reactivity of the ring, activating the C2 and C4 positions for nucleophilic attack and facilitating electrophilic substitutions that are otherwise difficult on the parent pyridine. youtube.com For instance, the reaction of 4-picoline N-oxide (a related compound) with acetic anhydride (B1165640) can lead to functionalization at the methyl group or the C3 position, depending on the reaction conditions. youtube.com
Synthesis of Complex Molecular Architectures Utilizing Pyridineethanol Moieties
Pyridineethanol moieties serve as versatile building blocks in the synthesis of more complex molecular structures. Their integration into larger frameworks can be achieved through various synthetic routes. For instance, intramolecular C–H arylation of pyridine derivatives using a palladium catalyst is a powerful method for constructing multiply fused heteroaromatic compounds. beilstein-journals.org This reaction can be optimized by the use of appropriate phosphine (B1218219) ligands, leading to high yields of the cyclized products. beilstein-journals.org The synthesis of thieno[2,3-c]pyridine (B153571) derivatives can be accomplished through a metal-free denitrogenative transformation reaction mediated by 1,2,3-triazoles, offering an environmentally friendly and cost-effective approach. nih.gov
Preparation of 4-Pyridinemethanol Derivatives
4-Pyridinemethanol is a key intermediate in the synthesis of numerous compounds. nbinno.com One method for its preparation involves a one-step reaction of 4-cyanopyridine (B195900) with a ketone or aldehyde in an ether solvent under the action of a sodium or lithium alkali metal. google.com This process is advantageous due to its mild reaction conditions, simplicity, and high yield. google.com Another approach is the electrolytic reaction of ethyl isonicotinate (B8489971) in an acidic aqueous solution at room temperature and pressure, which avoids the use of reducing agents and organic solvents, making it a green and environmentally friendly process. google.com 4-Pyridinemethanol can also be synthesized by the reduction of methyl isonicotinate with sodium borohydride and lithium chloride or through the catalytic hydrogenation of pyridine-4-carboxaldehyde. nbinno.com Furthermore, derivatives of 2- and 4-pyridinemethanol can be obtained in good yields from the corresponding picoline 1-oxides by oxidation with selenium dioxide. jst.go.jp
| Starting Material | Reagents/Conditions | Product | Key Advantages |
| 4-Cyanopyridine | Ketone/Aldehyde, Na/Li, Ether | 4-Pyridinemethanol derivative | Mild conditions, simple process, high yield google.com |
| Ethyl isonicotinate | Electrolysis, Acidic aqueous solution | 4-Pyridinemethanol | Green process, no reducing agents/solvents google.com |
| Methyl isonicotinate | Sodium borohydride, Lithium chloride | 4-Pyridinemethanol | Standard reduction method nbinno.com |
| Pyridine-4-carboxaldehyde | H2, Pd/C | 4-Pyridinemethanol | Catalytic hydrogenation nbinno.com |
| 2- or 4-Picoline 1-oxide | Selenium dioxide | 2- or 4-Pyridinemethanol derivative | Good yield jst.go.jp |
Synthesis of Chlorophenyl-(pyridinyl)-methylamine Hydrochloride Salts
A series of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride salts have been synthesized through the reduction of chlorophenyl-(pyridinyl)-methanone oxime derivatives using zinc in acetic acid. researchgate.net The synthesis of the precursor methanone (B1245722) oximes involves a multi-step process. First, a Grignard reaction between a chlorophenyl magnesium bromide and a pyridine carboxaldehyde yields the corresponding chlorophenyl-(pyridinyl)-methanol derivative. researchgate.net This alcohol is then oxidized using chromium trioxide in acetic acid to produce the chlorophenyl-(pyridinyl)-methanone. researchgate.net Finally, reaction with hydroxylamine (B1172632) hydrochloride affords the desired oxime derivative. researchgate.net
Routes to Pyrido[2,3-d]pyrimidine-4-one Derivatives
Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds with significant biological interest. mdpi.com Several synthetic strategies have been developed to access this scaffold. One approach involves the direct alkylation of 6-aminouracil (B15529) derivatives, followed by reaction with dimethylformamide and oxalyl chloride to construct the fused pyridine ring. nih.gov Another method starts from the cyclization of an N-cyclohexyl derivative with cyanoacetamide to form a nicotinamide (B372718) intermediate. rsc.org Subsequent acylation or thioacylation followed by intramolecular heterocyclization yields the target pyrido[2,3-d]pyrimidine (B1209978) derivatives. rsc.orgrsc.org These compounds have been explored as potential inhibitors of various kinases. rsc.orgnih.gov
| Precursor | Key Reaction Steps | Resulting Derivative |
| 6-Amino-1,3-disubstituted uracils | Alkylation, Reaction with Vilsmeier-Haack type reagent | Pyrido[2,3-d]pyrimidine-2,4-diones nih.gov |
| N-cyclohexyl derivative and cyanoacetamide | Cyclization, Acylation/Thioacylation, Intramolecular heterocyclization | Pyrido[2,3-d]pyrimidines rsc.orgrsc.org |
| 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine | Reductive condensation with trimethoxyaniline, Methylation | 5-methyl-6-([methyl(3,4,5-trimethoxyphenyl)amino]methyl)pyrido[2,3-d]pyrimidine-2,4-diamine mdpi.com |
Preparation of Novel Piperidinyl Thiazole (B1198619) Derivatives
Novel piperidinyl thiazole derivatives, which are analogues of fungicides like oxathiapiprolin, have been synthesized and evaluated for their biological activity. researchgate.net A bioisosteric replacement strategy has been successfully employed to identify new derivatives with potent antifungal properties. researchgate.netnih.gov The synthesis often involves the condensation of a thiazole intermediate with a protected piperidine (B6355638) derivative. rsc.org For example, a key step can be the reaction between a bromo-substituted thiazole and tert-butyl 4-carbamothioylpiperidine-1-carboxylate, followed by deprotection and coupling with a carboxylic acid. rsc.org Variations at different positions of the piperidinyl thiazole scaffold have been explored to optimize activity. nih.govacs.org
Synthesis of Thienylpyridines and Thienopyridine Derivatives
Thienopyridines represent an important class of fused heterocyclic compounds with diverse biological activities. nih.govresearchgate.net Their synthesis can be approached in two general ways: by constructing the thiophene (B33073) ring onto a pre-existing pyridine or by forming the pyridine ring on a thiophene precursor. nih.gov One method involves the reaction of ortho-halogenated pyridine derivatives containing an active methylene (B1212753) group with carbon disulfide in the presence of a base, followed by alkylation. abertay.ac.uk Another route starts from 3-amino-5-phenylamino-2,4-dicarbonitrile, which can be reacted with various reagents to yield a range of polyfunctionally substituted thienopyridines and related fused systems. nih.gov The reaction of 3-cyanopyridine-2(1H)-thione with compounds containing a halogen adjacent to an active methylene group also provides access to thienopyridine derivatives. abertay.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR are instrumental in confirming the presence and connectivity of the pyridinium (B92312) ring and the ethanol side chain.
Proton (¹H) NMR Analysis of this compound and Derivatives
The ¹H NMR spectrum of this compound is anticipated to show distinct signals corresponding to the aromatic protons of the pyridinium ring and the aliphatic protons of the 2-hydroxyethyl group. Upon protonation of the pyridine nitrogen, the electron density of the aromatic ring is significantly reduced, leading to a downfield shift of the pyridine proton signals compared to the free base, 4-Pyridineethanol.
In the free base, 4-Pyridineethanol, the aromatic protons typically appear in the range of δ 7.2–8.5 ppm, while the methylene protons of the ethanol group exhibit a triplet around δ 3.7–3.9 ppm. For the hydrochloride salt, the pyridinium protons are expected to shift further downfield. Based on data for similar pyridinium compounds, such as N-(4-Pyridyl)pyridinium chloride hydrochloride, the protons on the pyridine ring would likely appear at even higher chemical shifts, potentially in the range of δ 8.0-9.0 ppm. chemicalbook.com The two sets of methylene protons in the ethanol side chain (-CH₂-CH₂-OH) would present as triplets, with their chemical shifts influenced by the neighboring hydroxyl group and the electron-withdrawing pyridinium ring.
Derivatives of 4-Pyridineethanol, such as 1-(pyridin-4-yl)propan-2-ol (B3277401) and 1-(pyridin-4-yl)pentan-2-ol, have been synthesized and analyzed by ¹H-NMR, confirming their structures. google.com For instance, in a study comparing 4-(2-thioethyl)pyridine with its modified counterparts, ¹H NMR was crucial in identifying the chemical shifts of the pyridine and ethyl protons. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2, H-6 (Pyridinium) | ~8.8 | Doublet |
| H-3, H-5 (Pyridinium) | ~8.0 | Doublet |
| -CH₂- (alpha to ring) | ~3.2 | Triplet |
| -CH₂- (beta to ring) | ~4.0 | Triplet |
| -OH | Variable | Singlet (broad) |
Note: These are predicted values based on the analysis of related compounds. The exact chemical shifts can vary depending on the solvent and concentration.
Carbon-13 (¹³C) NMR Characterization
The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. Similar to ¹H NMR, the carbon signals of the pyridinium ring are expected to be shifted downfield compared to the free base due to the deshielding effect of the positive charge on the nitrogen atom. For the free base, 4-Pyridineethanol, the pyridine ring carbons resonate in the region of 120–150 ppm.
In the case of N-(4-Pyridyl)pyridinium chloride hydrochloride, the ¹³C NMR signals for the pyridinium carbons appear at approximately δ 144.65, 148.10, and 150.03 ppm. chemicalbook.comchemicalbook.com It is expected that the carbons of the pyridinium ring in this compound will have similar chemical shifts. The two aliphatic carbons of the ethanol side chain would appear at higher field (lower ppm values).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-4 (Pyridinium) | ~158 |
| C-2, C-6 (Pyridinium) | ~148 |
| C-3, C-5 (Pyridinium) | ~127 |
| -CH₂- (alpha to ring) | ~35 |
| -CH₂- (beta to ring) | ~59 |
Note: These are predicted values based on the analysis of related compounds. The exact chemical shifts can vary depending on the solvent and concentration.
Other NMR Techniques (e.g., 1D NMR)
Standard one-dimensional (1D) ¹H and ¹³C NMR experiments are the primary tools for the characterization of this compound. These techniques provide fundamental information regarding the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of its core structure. For more complex derivatives or for unambiguous assignment of all signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) could be employed.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and obtaining structural information through fragmentation analysis.
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. For the free base, 4-Pyridineethanol, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 123, corresponding to its molecular weight. The fragmentation pattern would likely show characteristic losses, such as the loss of a hydroxyl radical (•OH) or the cleavage of the C-C bond in the ethanol side chain, providing evidence for the presence of these functional groups. The fragmentation of the hydrochloride salt is expected to be more complex due to the presence of the counter-ion.
High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI)
High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a soft ionization technique that allows for the determination of the accurate mass of the molecular ion with high precision. This is particularly useful for confirming the elemental composition of a compound. For this compound, HRMS-ESI would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free base, which is the 4-(2-hydroxyethyl)pyridin-1-ium cation. The accurate mass of this ion (C₇H₁₀NO⁺) would be measured, and this experimental value can be compared to the calculated theoretical mass to confirm the molecular formula. The PubChem database lists a computed exact mass of 123.068413911 Da for 4-Pyridineethanol. nih.gov
Fast Atom Bombardment (FAB) Mass Spectrometry for Coordination Compounds
Fast Atom Bombardment (FAB) mass spectrometry is a soft ionization technique particularly useful for analyzing polar, thermally labile, and high molecular weight compounds, including coordination complexes. umd.edu In this method, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or thioglycerol, and then bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.orglibretexts.org This process causes the analyte molecules to sputter into the gas phase and ionize, primarily forming intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. wikipedia.org
For coordination compounds of 4-Pyridineethanol, FAB-MS can provide crucial information on the molecular weight of the complex. The technique has been successfully applied to characterize other high molecular weight, non-volatile salts of polyoxoanion complexes, demonstrating its utility in inorganic and coordination chemistry. illinois.edu The choice of matrix is critical, and for related complexes, optimal spectra for positive ions have been obtained using tetrabutylammonium (B224687) (Bu₄N⁺) salts. illinois.edu
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile organic compounds. nist.govnih.gov In the context of 4-Pyridineethanol, GC-MS analysis would typically involve the electron ionization (EI) of the molecule at 70 eV. This process generates a molecular ion peak (m/z 123 for the free base, C₇H₉NO) and a characteristic fragmentation pattern that provides structural information.
For less volatile compounds or those containing polar functional groups like the hydroxyl group in 4-Pyridineethanol, derivatization may be necessary to increase volatility and improve chromatographic performance. Silylation is a common derivatization technique used for this purpose. The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for confirmation.
Tandem Mass Spectrometry (MS-MS)
Tandem mass spectrometry, or MS-MS, offers an additional layer of structural analysis by subjecting selected ions from an initial mass spectrometry stage to further fragmentation and analysis. This technique is invaluable for elucidating the structure of complex molecules and for distinguishing between isomers. nih.govnih.gov
In the analysis of this compound, an MS-MS experiment would typically involve selecting the protonated molecular ion [M+H]⁺ in the first mass analyzer. This ion is then introduced into a collision cell where it undergoes collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then analyzed in a second mass analyzer, providing detailed information about the connectivity of the atoms within the molecule. This technique is particularly useful in complex matrices where it can enhance selectivity and sensitivity. nih.gov
Vibrational Spectroscopy
Infrared (IR) Spectroscopy, including FTIR and ATR-IR
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. For 4-Pyridineethanol, key identifying features in its IR spectrum include a broad O-H stretching vibration around 3300 cm⁻¹ and pyridine ring vibrations around 1600 cm⁻¹. The position of the C=N stretching vibration can be observed with a weaker intensity between 1600-1639 cm⁻¹. researchgate.net
Fourier Transform Infrared (FTIR) spectroscopy offers significant advantages over dispersive IR, including higher speed and sensitivity. researchgate.net Attenuated Total Reflectance (ATR)-IR is a sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation. nih.gov Spectra for 4-Pyridineethanol have been recorded using both neat and ATR-neat techniques on a Bruker Tensor 27 FT-IR instrument. nih.gov
Table 1: Key IR Spectral Data for 4-Pyridineethanol
| Vibration | Wavenumber (cm⁻¹) |
| O-H Stretch | ~3300 (broad) |
| Pyridine Ring Vibrations | ~1600 |
| C=N Stretch | 1600-1639 (weak) |
Data compiled from various sources. researchgate.net
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that also measures the vibrational modes of a molecule. nih.govresearchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of pyridine and its derivatives is characterized by intense bands around 1000 cm⁻¹ and 1030 cm⁻¹, which are attributed to ring breathing modes. researchgate.net In a study of a pyridine solution of a related compound, doublets observed in the solid-state Raman spectrum appeared as singlets in solution, indicating the presence of a single symmetrical conformer in the solution phase. researchgate.net The Raman spectrum of 4-Pyridineethanol has been obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov Surface-enhanced Raman scattering (SERS) can be used to significantly enhance the Raman signal of pyridine species adsorbed on metal surfaces. nih.gov
X-ray Diffraction (XRD) Studies
For this compound, a single-crystal XRD analysis would reveal the exact geometry of the pyridine ring and the ethanol substituent, as well as the nature of the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the chloride ion. While specific XRD data for this compound was not found in the provided search results, the technique has been successfully used to confirm the structures of other substituted pyridine derivatives and their precursors. mdpi.com For instance, the crystal structures of related triazolo-pyridazino-indole compounds have been determined, revealing details about their crystal systems, space groups, and intermolecular contacts. mdpi.com
Thermal Analysis Techniques
Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for studying the thermal stability and decomposition pathways of metal complexes derived from ligands like 4-Pyridineethanol. ijmra.us
TGA curves provide information about the temperature ranges of decomposition and the percentage of mass loss at each stage. researchgate.net For example, the thermal decomposition of a metal complex might occur in multiple steps, corresponding to the loss of coordinated water molecules, followed by the degradation of the organic ligand, and finally leaving a metal oxide residue. ijmra.usresearchgate.netresearchgate.net This information is crucial for determining the thermal stability of the complexes. ijmra.us In some advanced setups, TGA can be coupled with other techniques like potentiometric titration to simultaneously analyze weight loss and quantify evolved gases, such as hydrogen chloride during the degradation of certain polymers. nih.gov
Table 3: Illustrative TGA Decomposition Stages for a Metal Complex
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Corresponding Moiety Lost |
| 1 | 89-257 | 10.88 | Coordinated Water/Solvent |
| 2 | 257-500 | 48.45 | Organic Ligand (e.g., 4-Pyridineethanol) |
| 3 | >500 | - | Formation of Metal Oxide |
| Note: This table is illustrative and based on general findings for metal complexes, not a specific 4-Pyridineethanol complex. researchgate.net |
Coordination Chemistry of Pyridineethanol and Its Derivatives
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyridine-containing ligands is a cornerstone of coordination chemistry. The ability of the pyridine (B92270) nitrogen to act as a Lewis base facilitates the formation of stable bonds with metal ions. The presence of other functional groups, like the hydroxyl group in pyridineethanol, can lead to chelation and the formation of polynuclear complexes.
Copper(II) Complexes with Hydroxyethylpyridine Ligands
Copper(II) complexes incorporating hydroxyethylpyridine ligands have been synthesized and characterized, revealing interesting structural and magnetic properties. For instance, complexes with 2-(hydroxyethyl)pyridine have been prepared and studied using X-ray diffraction, thermogravimetry, and various spectroscopic methods. nih.gov The interaction of copper(II) with these ligands can result in the formation of both mononuclear and dinuclear species, depending on the reaction conditions and the specific ligand used. nih.govrsc.orgrsc.org
One notable example is a copper(II) complex with 2-(hydroxyethyl)pyridine, which adopts a square pyramidal geometry. nih.gov In some cases, strong antiferromagnetic coupling between Cu(II) centers has been observed, particularly in structures with a Cu₂O₂Cl₂ moiety. nih.gov The synthesis of these complexes often involves the reaction of a copper(II) salt with the respective hydroxyethylpyridine ligand in a suitable solvent. nih.govrsc.org
Transition Metal Complexes (e.g., Ni(II), Cu(I), Ag(I)) with Pyridine Ligands
Pyridine and its derivatives readily form complexes with a variety of transition metals, including nickel(II), copper(I), and silver(I). jscimedcentral.com These complexes have been characterized by methods such as elemental analysis, melting point determination, solubility tests, and molar conductance measurements. jscimedcentral.com Pyridine typically acts as a monodentate ligand, coordinating to the metal center through its nitrogen atom. jscimedcentral.comwikipedia.org
The synthesis of these complexes generally involves the direct reaction of a metal salt with the pyridine ligand. jscimedcentral.com For example, complexes of Ni(II), Ag(I), and Cu(I) with pyridine have been successfully synthesized and their structures confirmed by elemental analysis. jscimedcentral.com It has been noted that the Ag(I) complex is photosensitive, while the Ni(II) and Cu(I) complexes are stable in air. jscimedcentral.com The melting points of these complexes can be relatively high, which may be attributed to the formation of stable oxidation states. jscimedcentral.com
Coordination of Pyridine-Containing Macrocycles with Platinum Group Metals (Pd(II), Pt(II), Rh(III))
Pyridine-containing macrocycles are a class of ligands that can encapsulate metal ions, leading to complexes with unique properties. The coordination chemistry of these macrocycles with platinum group metals such as palladium(II), platinum(II), and rhodium(III) has been an area of active research. These complexes often exhibit a square-planar geometry, particularly for Pd(II) and Pt(II). acs.org
The synthesis of these complexes can be achieved by reacting the macrocyclic ligand with a suitable precursor of the platinum group metal. The resulting complexes have been characterized by spectroscopic methods and, in some cases, X-ray diffraction. acs.org The functionalization of the pyridine ring within the macrocycle can significantly influence the physicochemical properties of the resulting coordination compounds. acs.org
Thiosemicarbazone N(4)-Substituted 2-Formylpyridine Derivatives as Ligands for 3d Metals
Thiosemicarbazones derived from 2-formylpyridine are versatile ligands that can coordinate to 3d transition metals. The synthesis of these ligands typically involves the condensation reaction between N(4)-substituted thiosemicarbazide (B42300) and 2-formylpyridine. nih.govnih.gov These ligands can act as tridentate donors, coordinating through the pyridine nitrogen, the azomethine nitrogen, and the sulfur atom. researchgate.net
Complexes of 3d metals with these thiosemicarbazone ligands have been synthesized and characterized using various techniques, including elemental analysis, IR and UV-Vis spectroscopy, and magnetic susceptibility measurements. nih.gov The resulting complexes can exhibit different geometries, such as square pyramidal or octahedral, depending on the metal ion and the specific ligand. researchgate.net For instance, iron(III) complexes with 2-formylpyridine thiosemicarbazone derivatives have been prepared and shown to have a 1:2 metal-to-ligand ratio, resulting in an octahedral geometry. nih.gov
Structural Analysis of Coordination Compounds
The determination of the three-dimensional structure of coordination compounds is crucial for understanding their chemical and physical properties. X-ray diffraction is a powerful technique for elucidating the precise arrangement of atoms and the coordination geometry around the metal center.
X-ray Diffraction Studies of Complex Geometries (e.g., Square Planar, Square Pyramidal, Octahedral)
Single-crystal X-ray diffraction has been instrumental in determining the geometries of a wide array of metal complexes containing pyridine-based ligands. These studies have revealed a variety of coordination geometries, including square planar, square pyramidal, and octahedral arrangements.
For example, a copper(II) complex with 2-ethylpyridine (B127773) was found to have a nearly perfect square planar geometry, while a related complex with 2-(hydroxyethyl)pyridine exhibited a square pyramid stereochemistry. nih.gov In another study, a palladium(II) complex with functionalized pyridine ligands was shown to have a square-planar geometry. acs.org The coordination environment of a copper(II) atom in a mixed-ligand complex involving 3-methylbenzoate (B1238549) and 2,2′-bipyridine was determined to be a distorted octahedron. nih.gov Similarly, iron(III) complexes with 2-formylpyridine thiosemicarbazone ligands have been characterized by X-ray crystallography, confirming their octahedral geometry. nih.gov
The choice of ligands, including the substituents on the pyridine ring and the nature of any chelating groups, plays a significant role in dictating the final geometry of the metal complex. nih.govmdpi.com
Electronic and Magnetic Properties of Metal-Pyridineethanol Complexes
Detailed research findings, including specific data on electronic transitions and magnetic moments for metal complexes of 4-Pyridineethanol (B1362647), are scarce. However, the electronic and magnetic properties of metal complexes are fundamentally determined by the identity of the metal ion, its oxidation state, and the coordination environment provided by the ligands numberanalytics.com.
In general, for transition metal complexes involving pyridine-based ligands, the following principles apply:
Magnetic Properties: The magnetic behavior of metal-pyridine complexes depends on the number of unpaired electrons in the metal's d-orbitals numberanalytics.com. Complexes can be paramagnetic (unpaired electrons), diamagnetic (all electrons paired), ferromagnetic, or antiferromagnetic numberanalytics.com. The geometry of the complex plays a crucial role; for example, octahedral and tetrahedral complexes of the same metal ion can have different magnetic moments jscimedcentral.com. For many first-row transition metals, high-spin octahedral complexes are common. Magnetic susceptibility measurements are the primary method for determining these properties researchgate.net.
For context, studies on related pyridine-containing complexes, such as those with pyridine N-oxide or Schiff bases derived from pyridine, show a wide range of magnetic behaviors, with magnetic moment values helping to suggest the coordination geometry (e.g., octahedral or tetrahedral) researchgate.netjocpr.com.
Table 1: General Physicochemical Properties of Pyridine-Based Metal Complexes
| Property | General Observation for Pyridine-Based Complexes |
| Coordination Geometry | Can be octahedral, tetrahedral, square planar, or other geometries depending on the metal ion and stoichiometry jscimedcentral.com. |
| Electronic Spectra | Typically show d-d transitions in the visible region and charge-transfer bands in the UV region. The position of these bands is influenced by the ligand field strength. |
| Magnetic Behavior | Varies from diamagnetic to paramagnetic, depending on the metal's d-electron count and the spin state (high-spin or low-spin) numberanalytics.com. Magnetic coupling between metal centers can lead to antiferromagnetic or ferromagnetic behavior. For example, Ni(II) with a d⁸ configuration often forms paramagnetic octahedral or square planar complexes jscimedcentral.com. |
| Conductivity | Molar conductance measurements in solution can indicate whether the complexes are electrolytic or non-electrolytic in nature jscimedcentral.com. |
This table presents generalized information for pyridine-based complexes and is not specific to 4-Pyridineethanol complexes.
Applications of Pyridine-Based Metal Complexes in Catalysis and Electronics
Specific applications for metal complexes of 4-Pyridineethanol in catalysis and electronics are not well-documented. However, the broader class of pyridine-based metal complexes is of significant importance in these fields.
Catalysis: The utility of pyridine ligands in catalysis stems from their ability to form stable yet reactive complexes with a wide range of transition metals rsc.org. The electronic and steric properties of the pyridine ligand can be tuned by adding substituents, which in turn influences the catalytic activity of the metal center jocpr.com.
Hydrogenation and Transfer Hydrogenation: Pyridine-containing complexes are effective catalysts for hydrogenation reactions. A well-known example is Crabtree's catalyst, an iridium complex with a pyridine ligand, used for the hydrogenation of olefins ncats.io. Ruthenium complexes with pyridylidene amide ligands have shown high activity in the transfer hydrogenation of ketones, using ethanol (B145695) as the hydrogen source researchgate.net.
C-C Coupling Reactions: Palladium complexes with substituted pyridine ligands have been successfully used as precatalysts for Suzuki–Miyaura and Heck cross-coupling reactions. Studies have shown that the basicity of the pyridine ligand can correlate with the catalytic efficiency jocpr.com.
Oxidation Reactions: Metal complexes with pyridine-containing macrocyclic ligands have been investigated for their catalytic activity in oxidation reactions. The rigid structure imposed by the pyridine ring can stabilize high oxidation states of the metal, which are relevant for oxidative catalysis acs.org.
Electronics: The application of pyridine-based metal complexes in electronics is an active area of research, focusing on their potential use in molecular wires, light-emitting diodes (OLEDs), and sensors.
Molecular Electronics: The ability of pyridine rings to coordinate to metal centers and participate in electron delocalization makes them suitable components for molecular-scale electronic devices.
Luminescent Materials: Certain platinum(II) complexes with pyridine-thiolate ligands exhibit intense luminescence (phosphorescence). The emission properties can be controlled by modifying the ligands and the distance between metal centers, making them promising materials for OLEDs jubilantingrevia.com.
Coordination Polymers: Coordination polymers constructed from pyridine-based linkers and metal ions can exhibit interesting properties such as selective gas adsorption and fluorescence. For example, coordination polymers based on di-9,10-(pyridine-4-yl)-anthracene have been shown to be selective for CO₂ adsorption and can be used to detect specific ions in water through changes in their fluorescence.
Applications in Advanced Organic Synthesis and Materials Science
4-Pyridineethanol (B1362647) Hydrochloride as a Key Intermediate in Organic Synthesisontosight.ai
4-Pyridineethanol hydrochloride is a pivotal intermediate in the field of organic synthesis. ontosight.ai Its utility stems from the presence of both a pyridine (B92270) ring and an ethanol (B145695) side chain, which provide multiple reaction sites for further chemical modifications. ontosight.ai This dual functionality allows for its use as a foundational molecule in the construction of more complex chemical structures. ontosight.ai
Building Block for Complex Pharmaceutical Precursorsontosight.ai
In pharmaceutical research, this compound is instrumental as an intermediate for synthesizing various pharmaceutical compounds. ontosight.ai The pyridine and ethanol moieties offer valuable points for chemical alterations, making it a versatile precursor for a range of active pharmaceutical ingredients (APIs). ontosight.aichemicalbook.com For instance, it is used in the creation of 2-(4-pyridyl)ethyl esters, which serve to protect carboxyl groups during the synthesis of complex molecules, preventing unwanted side reactions and enabling selective functionalization of other parts of the molecule. chemicalbook.comlookchem.com The derivatives of 4-Pyridineethanol are also investigated for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai
Precursor for Advanced Heterocyclic Systemsontosight.ai
The structure of 4-Pyridineethanol makes it an ideal precursor for the synthesis of advanced heterocyclic systems. ontosight.ai Heterocyclic compounds are a cornerstone of medicinal chemistry, and the pyridine ring within 4-Pyridineethanol provides a ready-made foundation for building more elaborate, fused ring systems. nih.gov These complex heterocyclic structures are often associated with a wide array of pharmacological activities and are integral to the development of new therapeutic agents. nih.govscispace.com The synthesis of such derivatives can involve multi-step reactions, including condensation, coupling, and substitution reactions, to introduce desired functional groups. ontosight.ai
Role in Polymer Chemistry and Elastomer Production (via 4-Vinylpyridine)benchchem.com
4-Pyridineethanol can be converted to 4-Vinylpyridine (B31050) (4-VP), a highly reactive monomer that plays a significant role in polymer chemistry. ontosight.ai 4-VP is a fundamental building block for poly(4-vinylpyridine) (P4VP) and a variety of copolymers. The presence of the vinyl group allows for free-radical polymerization, while the pyridine ring imparts unique properties to the resulting polymers, such as strong hydrogen bonding, coordination ability, and pH responsiveness. polysciences.comnih.gov
In the realm of elastomer production, 4-VP is used to modify natural rubber, introducing a pH-responsive function. eares.orgtu.ac.th This is achieved through graft copolymerization, where 4-VP is grafted onto deproteinized natural rubber latex. eares.orgtu.ac.th Butadiene/vinylpyridine copolymers have shown superiority in properties like tensile strength and tear resistance compared to some traditional synthetic rubbers. kglmeridian.com
Use as a Reagent in Specific Chemical Modifications (e.g., Cysteine Modification)benchchem.com
Beyond its role as a building block, 4-Vinylpyridine, derived from 4-Pyridineethanol, is employed as a reagent for specific chemical modifications in biochemistry. A notable application is the alkylation of cysteine residues in proteins. This reaction is valuable for protein characterization and has led to the development of methods for ultrafast and selective modification of cysteine-tagged proteins. nih.gov Quaternized vinyl pyridinium (B92312) reagents, derived from 4-VP, react selectively with cysteine residues, a process that can be used to create homogenous antibody-drug conjugates with precise drug-to-antibody ratios. nih.gov This modification is stable in human plasma and retains the protein's specificity. nih.gov
Development of Novel Catalytic Systems Based on Pyridineethanol Derivativesresearchgate.net
The pyridine moiety in 4-Pyridineethanol and its derivatives makes them suitable for the development of novel catalytic systems. The nitrogen atom in the pyridine ring can effectively chelate with metal ions, making pyridine-containing polymers valuable as ligands in polymer-supported catalysis. Research in this area includes the development of magnetically recoverable nano-catalysts for the synthesis of various pyridine derivatives. nih.gov These catalysts, often based on iron oxide nanoparticles functionalized with pyridine-containing ligands, offer advantages such as high surface area, simple preparation, and easy separation from the reaction mixture. nih.gov Catalytic systems based on pyridine derivatives have been explored for various reactions, including hydrogenation of pyridine and its derivatives to produce piperidines. researchgate.net
Structure Reactivity Relationship Srr Investigations
Elucidating the Influence of Electronic Properties on Pyridine (B92270) Ring Reactivity
The electronic landscape of the pyridine ring is fundamentally distinguished from its carbocyclic analog, benzene (B151609), by the presence of a highly electronegative nitrogen atom. This nitrogen atom significantly influences the distribution of electron density within the aromatic system, which in turn governs the ring's reactivity.
Conversely, the electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, renders it more susceptible to nucleophilic substitution reactions. uoanbar.edu.iqnumberanalytics.com The nitrogen atom can effectively stabilize the intermediate carbanion formed during nucleophilic attack. uoanbar.edu.iq
The lone pair of electrons on the nitrogen atom also imparts basic properties to pyridine (pKa of 5.25 for the conjugate acid). numberanalytics.com This basicity allows pyridine to react with acids to form pyridinium (B92312) salts. In acidic media, the protonated nitrogen atom further deactivates the ring towards electrophilic attack. uoanbar.edu.iq The electronic properties of the pyridine ring can be modulated by the presence of substituents. Electron-donating groups (EDGs) can increase the electron density of the ring, enhancing its reactivity towards electrophiles, while electron-withdrawing groups (EWGs) further decrease it. uoanbar.edu.iq In the context of 4-Pyridineethanol (B1362647), the ethanol (B145695) group at the 4-position can influence the electronic properties of the ring, which in turn affects its reactivity.
| Property | Influence on Pyridine Ring | Consequence on Reactivity |
| Nitrogen Electronegativity | Inductive electron withdrawal (-I effect), creating an electron-deficient ring. vaia.comuoanbar.edu.iq | Deactivation towards electrophilic substitution; activation towards nucleophilic substitution. uoanbar.edu.iqpearson.com |
| Nitrogen Lone Pair | Confers basicity (pKa of conjugate acid ≈ 5.25). numberanalytics.com | Forms pyridinium salts in acidic media, further deactivating the ring to electrophiles. uoanbar.edu.iq |
| π-Electron Distribution | Lower electron density at positions 2 and 4 compared to position 3. uoanbar.edu.iq | Directs electrophilic attack to the 3-position and nucleophilic attack to the 2- and 4-positions. vaia.comuoanbar.edu.iq |
Correlating Structural Modifications with Reaction Rates and Selectivity in Pyridine Derivatizations
Structural modifications to the pyridine ring, particularly the introduction of substituents, have a profound impact on the rates and selectivity of its derivatization reactions. The electronic nature and position of these substituents can be fine-tuned to control the outcome of chemical transformations.
Studies on 12-membered tetra-aza pyridinophanes have demonstrated a direct correlation between the electronic character of substituents at the 4-position of the pyridine ring and the reactivity of their iron complexes in C-C coupling reactions. nih.gov A range of catalytic yields (32–58%) was observed, which correlated directly with the iron redox potentials and metal binding constants. nih.gov Increasing the electron-withdrawing character of the substituent led to a more positive redox potential of the iron(III/II) couple, from -540 mV to -388 mV, and a more reactive metal center. nih.gov
The regioselectivity of pyridine functionalization is also heavily influenced by substituents. For instance, in the phosphonation of pyridines activated with a Lewis acid (BF₃·OEt₂), the reaction proceeds with high regioselectivity for the 4-position. acs.org This selectivity was observed for a range of pyridines bearing both electron-withdrawing (e.g., -Cl, -Br, -F) and electron-donating (e.g., -CH₃) groups at the 3-position. acs.org Similarly, a method for C4-selective functionalization through the formation of heterocyclic phosphonium (B103445) salts has been developed, showcasing broad tolerance for steric and electronic variations in the pyridine substrate. acs.org This method allows for the subsequent conversion of the C–PPh₃⁺ group into other functionalities like C–OR, C–S, C–N, and C–C bonds. acs.org
These findings underscore the principle that by strategically modifying the structure of the pyridine ring, particularly at the 4-position as in 4-Pyridineethanol, it is possible to control reaction rates and direct the regiochemical outcome of derivatization reactions.
| Study Type | Structural Modification | Observed Effect on Reactivity/Selectivity |
| Catalysis | 4-substitution on pyridinophane ligands with EDGs and EWGs. nih.gov | Direct correlation between substituent's electronic character and catalytic yield in C-C coupling. EWGs generally increased reactivity. nih.gov |
| Functionalization | 3-substituted pyridines (with EDGs and EWGs) activated with BF₃·OEt₂. acs.org | High regioselectivity for C4-phosphonation, regardless of the electronic nature of the 3-substituent. acs.org |
| Functionalization | Conversion of pyridines to C4-phosphonium salts. acs.org | Highly regioselective C4-functionalization with tolerance for various substituents, enabling further transformations. acs.org |
Studies on Steric and Electronic Effects in Functional Group Transformations
Both steric and electronic effects of substituents on the pyridine ring play a crucial role in directing the outcome of functional group transformations. These effects can influence not only the reactivity of the pyridine ring itself but also the behavior of functional groups attached to it or its coordination to other chemical species.
The coordination of substituted pyridines to metal centers is a clear example where both effects are at play. In the epoxidation of α-methylstyrene catalyzed by methyltrioxorhenium (MTO), the binding of substituted pyridines to the catalyst is governed by both electronic and steric factors. capes.gov.br For instance, the electron-donating 4-picoline binds more strongly to MTO than pyridine, whereas the sterically hindered 2,6-di-tert-butyl-4-methylpyridine (B104953) shows negligible binding. capes.gov.br A Hammett reaction constant of ρ = -2.6 was derived for this coordination, indicating a significant electronic influence. capes.gov.br
In transition metal complexes, steric hindrance from substituents near the nitrogen atom can impede coordination. wikipedia.org For example, 2-picolines are known to be sterically hindered from coordinating to metal centers. wikipedia.org In a study of platinum complexes with substituted pyridine ligands, it was found that while electronic effects were the primary driver for changes in reaction rates, steric effects from ortho-substituents could lead to geometric distortions, such as the elongation of the Pt–N bond. nih.gov
These studies highlight the interplay of steric and electronic factors. For a molecule like 4-Pyridineethanol Hydrochloride, the ethanol group at the 4-position is not expected to exert a significant steric effect on the coordination of the pyridine nitrogen. However, its electronic contribution will influence the reactivity of the ring and its ability to act as a ligand.
Impact of Substituents on the Coordination Behavior of Pyridine Ligands
Substituents on the pyridine ring significantly modulate its coordination behavior, affecting the stability, structure, and reactivity of the resulting metal complexes. The electronic properties of the substituent directly influence the donor strength of the pyridine nitrogen.
Studies on NNN pincer-type ligands with various substituents at the 4-position of the pyridine ring have shown that the electronic nature of the substituent alters the properties of their Cu(II) complexes. nih.govrsc.org Electron-donating groups were found to increase the electron density around the Cu(II) center. nih.govrsc.org Conversely, an electron-withdrawing nitro group (-NO₂) decreased the electron donor capability of the pyridine nitrogen, making metalation more challenging. nih.gov X-ray diffraction analysis of these complexes revealed changes in Cu-N bond lengths that correlated with the electronic properties of the substituent. nih.gov
Similarly, an investigation into copper(II) and zinc(II) complexes with 4-substituted pyridines (where the substituent R = CH₃, CH₂OH, H, COCH₃, CONH₂, COOCH₃, CN) used thermodynamic and infrared spectroscopic methods to probe the substituent effect on the coordination bond. researchgate.netcapes.gov.br The basicity of the pyridine derivative, which is influenced by the substituent, is a key factor in its coordination behavior and the stability of the resulting complex. researchgate.net
In platinum complexes of the type trans-[Pt(NH₃)₂(pyrX)Cl]⁺, substitution of the pyridine ligand with electron-donating groups led to a strengthening of the Pt–N bond and a weakening of the bond to the ligand in the trans position. nih.gov This demonstrates that the electronic effects of a substituent can be transmitted through the metal center to influence other parts of the coordination sphere. The 4-(2-hydroxyethyl) group in 4-Pyridineethanol would be expected to influence the donor properties of the pyridine nitrogen and thus the stability and reactivity of its metal complexes.
| Metal Complex System | Substituent Position | Effect of Electron-Donating Groups (EDGs) | Effect of Electron-Withdrawing Groups (EWGs) |
| Cu(II) NNN Pincer Complexes nih.govrsc.org | 4-position | Increased electron density on the Cu(II) center. nih.govrsc.org | Decreased electron density on the N-pyridine atom, weakening its donor capability. nih.gov |
| Cu(II) and Zn(II) Complexes researchgate.net | 4-position | Increased basicity and donor strength of the pyridine nitrogen. researchgate.net | Decreased basicity and donor strength of the pyridine nitrogen. researchgate.net |
| trans-Pt(NH₃)₂(pyrX)Cl⁺ Complexes nih.gov | ortho, meta, para | Strengthening of the Pt-N bond and weakening of the trans Pt-Cl bond. nih.gov | Weakening of the Pt-N bond and strengthening of the trans Pt-Cl bond. nih.gov |
| Fe-Pyridinophane Complexes nih.gov | 4-position | More negative redox potential. nih.gov | More positive redox potential, leading to a more reactive metal center. nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Pyridineethanol Hydrochloride, and how can purity be optimized?
- Methodological Answer : While direct synthetic protocols for this compound are not explicitly detailed in the provided evidence, analogous pyridine derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) suggest typical steps like nucleophilic substitution, salt formation via HCl treatment, and purification via recrystallization . Purity optimization may involve high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) for intermediate monitoring, as demonstrated in pyridoxine hydrochloride formulations .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy for structural confirmation of the pyridine ring and ethanol moiety.
- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography for crystalline structure determination, as seen in related piperidine hydrochloride derivatives .
- Thermogravimetric analysis (TGA) to assess thermal stability and hydration states, a method applied to hydroxyzine hydrochloride formulations .
Advanced Research Questions
Q. How can researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Stability studies should follow ICH guidelines, incorporating:
- Forced degradation under acidic/alkaline, oxidative, and photolytic conditions to identify degradation pathways.
- HPLC-UV/Vis for quantifying degradation products, as validated for fexofenadine hydrochloride .
- Storage optimization at controlled temperatures (e.g., 2–8°C) and humidity levels, informed by stability data for verapamil hydrochloride transdermal patches .
Q. What strategies mitigate formulation challenges for this compound in drug delivery systems?
- Methodological Answer :
- Polymer selection : Hydrophilic polymers like Eudragit RL100 enhance drug release rates, while hydrophobic polymers (e.g., ethyl cellulose) prolong release, as demonstrated in verapamil hydrochloride patches .
- Excipient screening : Use viscosity-reducing agents (e.g., benzenesulfonic acid) to improve solubility, a strategy validated for protein formulations .
- In vitro permeation testing : Compare drug release across biological membranes (e.g., rat skin vs. synthetic membranes) to predict human skin absorption .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Molecular docking : Simulate interactions with target receptors (e.g., enzymes or ion channels) using software like AutoDock Vina.
- QSAR models : Correlate structural features (e.g., logP, polar surface area) with observed activity, leveraging data from pyridine-based inhibitors like Vimirogant hydrochloride .
- ADMET prediction : Use tools like SwissADME to estimate absorption, metabolism, and toxicity profiles .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported biological activities of pyridine derivatives?
- Methodological Answer :
- Dose-response validation : Replicate experiments across multiple cell lines or animal models to confirm efficacy thresholds.
- Batch analysis : Compare impurity profiles (e.g., via HPLC-MS) to rule out variability in synthesis or degradation, as emphasized in fexofenadine hydrochloride quality control .
- Meta-analysis : Cross-reference findings with structurally similar compounds (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) to identify structure-activity trends .
Ethical and Safety Considerations
Q. What safety protocols are essential when handling this compound in vitro and in vivo?
- Methodological Answer :
- In vitro : Use fume hoods for powder handling and wear PPE (gloves, goggles) to prevent ocular/skin exposure, as advised for 2-(4-(chloromethyl)phenyl)pyridine .
- In vivo : Adhere to ethical guidelines for animal dosing, including toxicity screening (e.g., LD50 determination) and waste disposal via certified biohazard services, modeled after protocols for 3-(3-chlorophenyl)pyrazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
